molecular formula C11H10ClNO2 B8403928 4-amino-1-naphthoicacidhydrochloride

4-amino-1-naphthoicacidhydrochloride

Cat. No.: B8403928
M. Wt: 223.65 g/mol
InChI Key: YELVZCCVVVXFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1-naphthoicacidhydrochloride is an organic compound with the molecular formula C11H9NO2·HCl It is a derivative of naphthalene, characterized by the presence of an amino group at the 4-position and a carboxylic acid group at the 1-position, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-naphthoicacidhydrochloride typically involves the nitration of naphthalene, followed by reduction and subsequent carboxylation. The nitration step introduces a nitro group at the desired position, which is then reduced to an amino group using reducing agents such as iron and hydrochloric acid. The final step involves carboxylation, where the amino-naphthalene derivative is treated with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid, followed by crystallization and purification steps.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-naphthoicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron and hydrochloric acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Iron powder and hydrochloric acid.

    Substitution: Various nucleophiles such as halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-Nitro-1-naphthalenecarboxylic acid.

    Reduction: 4-Amino-1-naphthalenecarboxylic acid.

    Substitution: Derivatives with different substituents at the 4-position.

Scientific Research Applications

4-amino-1-naphthoicacidhydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various naphthalene derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 4-amino-1-naphthoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic structure allows for π-π interactions with other aromatic compounds, which can affect various biochemical pathways. The carboxylic acid group can participate in acid-base reactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-naphthol hydrochloride
  • 4-Amino-1-naphthalenesulfonic acid
  • 5-Amino-2-naphthalenesulfonic acid

Uniqueness

4-amino-1-naphthoicacidhydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the naphthalene ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

4-aminonaphthalene-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H9NO2.ClH/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10;/h1-6H,12H2,(H,13,14);1H

InChI Key

YELVZCCVVVXFDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.